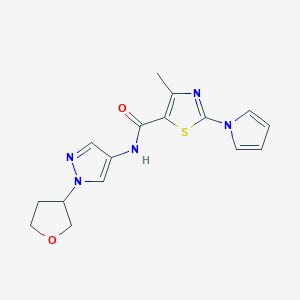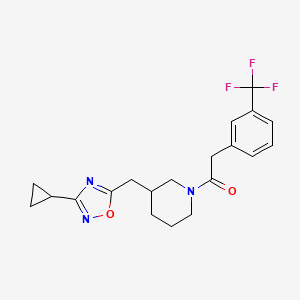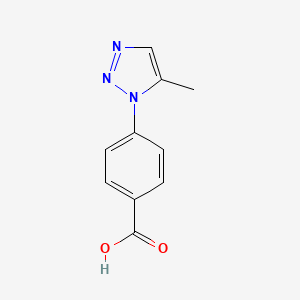
4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoic acid” contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The 1,2,3-triazole ring is a five-membered ring structure containing two carbon atoms and three nitrogen atoms . It’s attached to a benzoic acid group, which consists of a benzene ring attached to a carboxylic acid group. The 5-methyl group indicates that there is a methyl group attached to the 5th position of the 1,2,3-triazole ring.
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives is often achieved through a copper-catalyzed click reaction of azides with alkynes . This reaction is widely used due to its high yield and the stability of the 1,2,3-triazole ring .Molecular Structure Analysis
The molecular structure of “4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoic acid” would consist of a 1,2,3-triazole ring attached to a benzene ring via a single bond at the 4-position of the benzene ring. The carboxylic acid group would be attached to the benzene ring, and a methyl group would be attached to the 5-position of the 1,2,3-triazole ring .Chemical Reactions Analysis
The 1,2,3-triazole ring is known to participate in various chemical reactions. Its three nitrogen atoms can act as a base and coordinate to various metal ions. The ring can also undergo N-alkylation and N-arylation reactions .科学的研究の応用
Drug Discovery and Development
The triazole ring system, which is a part of the 4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoic acid structure, is known for its myriad of biological activities. It has been utilized in drug discovery, particularly for its antibacterial, antimalarial, and antiviral properties . The compound’s ability to interact with various biological targets makes it a valuable scaffold in medicinal chemistry. For instance, it has been reported that derivatives of this compound can be synthesized to target acetylcholinesterase, which is relevant for developing new therapeutic options to counteract neurodegeneration, such as Alzheimer’s disease .
Organic Synthesis
In organic synthesis, the 4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoic acid can serve as a precursor for the synthesis of various hybrid molecules. The triazole moiety can be easily obtained through copper-catalyzed click reactions, which are widely used due to their efficiency and versatility . This compound can be used to create quinoline-based triazole hybrid derivatives, which have potential applications in creating new molecules with enhanced biological activity .
Anticancer Research
Triazole-containing compounds have shown potential in anticancer research. They can be designed to induce apoptosis and inhibit tubulin polymerization, which is a crucial process in cell division and cancer progression . The benzoic acid moiety of the compound can be modified to create derivatives that exhibit potent inhibitory activities against various cancer cell lines, such as MCF-7 and HCT-116, with some derivatives showing very weak cytotoxic effects toward normal cells .
作用機序
Target of Action
The primary targets of 4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoic acid are cancer cells, specifically MCF-7 and HCT-116 cell lines . These cell lines are commonly used in cancer research, with MCF-7 representing a type of breast cancer cell and HCT-116 a type of colon cancer cell .
Mode of Action
The compound interacts with its targets by inhibiting their proliferation . It achieves this through the induction of apoptosis, a process of programmed cell death . This results in the reduction of the number of cancer cells, thereby limiting the growth and spread of the cancer .
Biochemical Pathways
The induction of apoptosis suggests that it may involve pathways related to cell survival and death . The compound’s ability to induce apoptosis indicates that it may affect proteins and enzymes that regulate this process, such as caspases, Bcl-2 family proteins, and p53 .
Pharmacokinetics
Its effectiveness against cancer cells suggests that it has good bioavailability
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of cancer cells and potentially slows the progression of the disease . Notably, some of the hybrids of this compound demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .
Action Environment
The action of 4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoic acid can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules in the cellular environment can affect the compound’s stability and efficacy
将来の方向性
The future directions for research on “4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoic acid” would likely involve further exploration of its potential biological activities. The 1,2,3-triazole ring is a versatile scaffold in medicinal chemistry, and its derivatives have shown promise in various areas of therapeutic research .
特性
IUPAC Name |
4-(5-methyltriazol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-6-11-12-13(7)9-4-2-8(3-5-9)10(14)15/h2-6H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRPKHXNQIVMHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

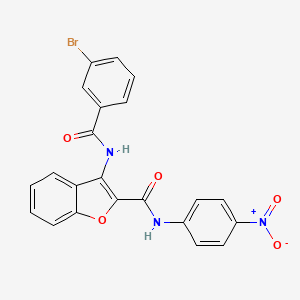
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)
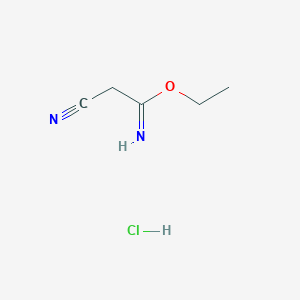
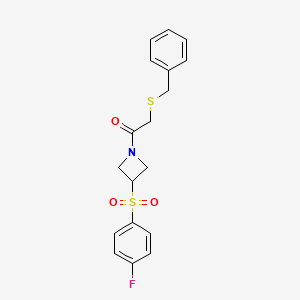
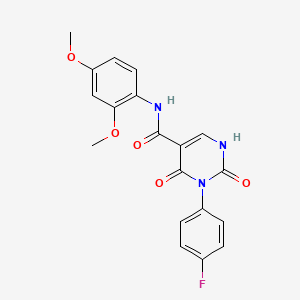
![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-phenylacetamide](/img/structure/B2926674.png)
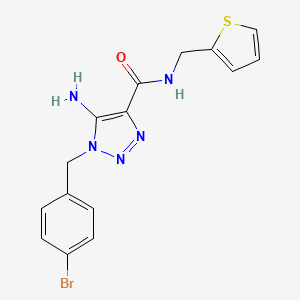
![1-methyl-3-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2926677.png)
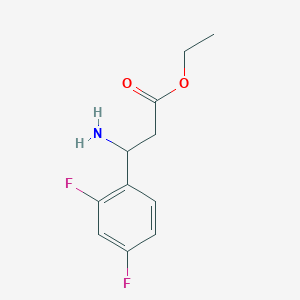
![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-pyridin-3-ylacetamide](/img/structure/B2926680.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2926683.png)
